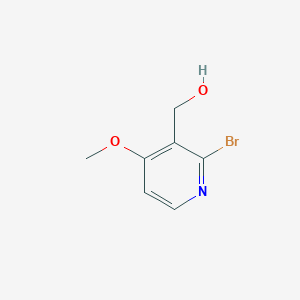

(2-Bromo-4-methoxypyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(2-bromo-4-methoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3 |

InChI Key |

YEQIYZKTRGUIEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)CO |

Origin of Product |

United States |

Reactivity Profile and Advanced Derivatization Chemistry of 2 Bromo 4 Methoxypyridin 3 Yl Methanol

Transformations Involving the Hydroxyl Group

The primary alcohol functionality in (2-Bromo-4-methoxypyridin-3-yl)methanol is, in principle, amenable to a variety of classical transformations.

Oxidation Reactions to Carbonyls

The oxidation of the hydroxymethyl group to an aldehyde (2-bromo-4-methoxy-3-pyridinecarboxaldehyde) or a carboxylic acid (2-bromo-4-methoxy-3-pyridinecarboxylic acid) represents a fundamental transformation. A range of oxidizing agents could theoretically be employed to achieve this.

Table 1: Plausible Oxidation Reactions of this compound

| Product | Potential Reagents | Reaction Conditions |

|---|---|---|

| 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | Manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Varies with reagent; typically mild conditions for DMP and Swern to avoid over-oxidation. |

It is crucial to note that no specific literature reports on the oxidation of this compound were found. The conditions listed are hypothetical and based on general principles of organic chemistry.

Esterification and Etherification for Protecting Group Chemistry and Further Functionalization

The hydroxyl group can be readily converted into esters and ethers. These reactions are not only important for protecting the alcohol during subsequent transformations but also for introducing new functionalities.

Esterification: The reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, would produce ethers.

No specific examples of esterification or etherification of this compound have been documented.

Formation of Cyclic Derivatives (e.g., Dioxino[5,4-c]pyridine systems)

The synthesis of dioxino[5,4-c]pyridine systems from this compound would likely require a multi-step sequence. A plausible, yet unconfirmed, route could involve the demethylation of the methoxy (B1213986) group to yield the corresponding 4-hydroxy derivative, followed by an intramolecular cyclization or a condensation reaction with a suitable dielectrophile.

There is no available literature describing the synthesis of dioxino[5,4-c]pyridine systems from this compound.

Reactions at the Bromine Atom

The bromine atom on the pyridine (B92270) ring is a key handle for carbon-carbon bond formation through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. It is highly probable that this compound would undergo this reaction.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | (2-Phenyl-4-methoxypyridin-3-yl)methanol |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | (2-(p-Tolyl)-4-methoxypyridin-3-yl)methanol |

No published studies detailing the Suzuki-Miyaura cross-coupling of this compound could be identified.

Negishi and Stille Coupling Applications

Similar to the Suzuki-Miyaura reaction, Negishi and Stille couplings are palladium-catalyzed reactions that form carbon-carbon bonds.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. This compound would be expected to react with various organozinc halides.

Stille Coupling: This reaction utilizes organotin reagents. The reaction of this compound with an organostannane in the presence of a palladium catalyst would be expected to yield the corresponding coupled product.

Specific applications of Negishi and Stille couplings to this compound have not been reported in the chemical literature.

Metal-Halogen Exchange for Subsequent Carbon-Carbon Bond Formation

Metal-halogen exchange is a powerful strategy for the functionalization of aryl halides, and this compound's precursor, 2-bromo-4-methoxypyridine, readily undergoes this reaction. The bromine atom at the C-2 position can be exchanged with a metal, typically lithium, to form a highly reactive organolithium intermediate. This intermediate can then be trapped with various electrophiles to introduce new carbon-carbon bonds.

A notable example is the synthesis of this compound itself, which proceeds through a directed metalation approach. Treatment of 2-bromo-4-methoxypyridine with a strong base like lithium tetramethylpiperidide (LTMP) leads to lithiation at the C-3 position. Subsequent reaction with an electrophilic carbon source, such as N,N-dimethylformamide (DMF), introduces a formyl group at this position, yielding 2-bromo-4-methoxy-3-pyridinecarboxaldehyde. This aldehyde is then reduced, for example with sodium borohydride, to afford the target compound, this compound arkat-usa.org.

This two-step process highlights the utility of metal-halogen exchange in constructing functionalized pyridine derivatives. The choice of organolithium reagent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions tcnj.eduwikipedia.org. The resulting organolithium species from the exchange is a potent nucleophile, capable of reacting with a wide array of electrophiles to form new C-C bonds, thereby expanding the molecular complexity.

| Reaction Step | Reagents | Product | Reference |

| C-3 Lithiation | 2-bromo-4-methoxypyridine, LTMP | 2-bromo-3-lithio-4-methoxypyridine | arkat-usa.org |

| Formylation | 2-bromo-3-lithio-4-methoxypyridine, DMF | 2-bromo-4-methoxy-3-pyridinecarboxaldehyde | arkat-usa.org |

| Reduction | 2-bromo-4-methoxy-3-pyridinecarboxaldehyde, NaBH4 | This compound | arkat-usa.org |

Halogen Dance Rearrangements in Pyridine Derivatives

While specific studies on the halogen dance rearrangement of this compound are not extensively documented, the general principles are applicable to this system. The reaction is typically initiated by deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then undergo a series of halogen-metal exchange and protonation-deprotonation steps, leading to the migration of the halogen atom wikipedia.org.

In the context of 2-bromo-3-substituted pyridines, a halogen dance could potentially lead to the migration of the bromine atom from the C-2 position to other positions on the pyridine ring. The regiochemical outcome of such a rearrangement would be influenced by the thermodynamic stability of the possible organolithium intermediates and the reaction conditions, including temperature and the nature of the base used. The presence of the methoxy and hydroxymethyl groups would also play a significant role in directing the rearrangement by influencing the acidity of the ring protons and the stability of the intermediates. The total synthesis of natural products like caerulomycin C has notably utilized halogen dance reactions as key steps for the functionalization of the pyridine ring acs.org.

Reactivity at the Pyridine Nitrogen

N-Alkylation and N-Oxidation Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation involves the reaction of the pyridine nitrogen with an alkyl halide or another alkylating agent to form a pyridinium (B92312) salt. This transformation introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more electron-deficient and susceptible to nucleophilic attack.

N-Oxidation , on the other hand, is achieved by treating the pyridine derivative with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA). This reaction forms a pyridine N-oxide. The N-oxide functionality can serve as a protecting group, modify the directing effects of the ring for subsequent electrophilic substitutions, and participate in a variety of further transformations.

Coordination Chemistry with Transition Metals (for related pyridine methanols)

Pyridine and its derivatives are excellent ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals wikipedia.org. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. In the case of this compound, the presence of the hydroxymethyl group introduces an additional potential coordination site.

This molecule can act as a monodentate ligand, coordinating to a metal center solely through the pyridine nitrogen. Alternatively, it can function as a bidentate ligand, where both the pyridine nitrogen and the oxygen atom of the hydroxymethyl group coordinate to the same metal center, forming a stable chelate ring. The coordination mode will depend on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The coordination of related di(pyridin-3-yl)methanol suggests that while chelation to a single metal center might be less favorable due to the position of the nitrogen, it can act as a bridging ligand between two metal centers .

The resulting metal complexes can exhibit interesting catalytic, magnetic, and optical properties, making them valuable in various fields of chemistry and materials science.

| Potential Coordination Mode | Coordinating Atoms | Resulting Structure |

| Monodentate | Pyridine Nitrogen | Metal-Pyridine Complex |

| Bidentate (Chelating) | Pyridine Nitrogen, Hydroxymethyl Oxygen | Metal Chelate Complex |

| Bridging | Pyridine Nitrogen (to M1), Hydroxymethyl Oxygen (to M2) | Binuclear Metal Complex |

Regioselective Functionalization of the Pyridine Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings youtube.com. In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, and directs incoming electrophiles primarily to the C-3 and C-5 positions. However, the substituents already present on the ring in this compound will dictate the regioselectivity of further EAS reactions.

The substituents on the ring are:

C-2 Bromo group: A deactivating, meta-directing group (directing to C-4 and C-6).

C-4 Methoxy group: A strongly activating, ortho, para-directing group (directing to C-3 and C-5).

C-3 Hydroxymethyl group: A weakly deactivating, meta-directing group (directing to C-5).

The powerful activating and directing effect of the C-4 methoxy group is expected to dominate the regioselectivity of electrophilic aromatic substitution. Therefore, incoming electrophiles are most likely to attack the C-5 position, which is ortho to the methoxy group and also favored by the directing effect of the hydroxymethyl group. The C-3 position is already substituted. Attack at the C-6 position is sterically hindered by the adjacent bromo group and electronically disfavored by the meta relationship to the activating methoxy group.

Thus, nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound are predicted to occur predominantly at the C-5 position.

| Position | Directing Effect of -Br (at C2) | Directing Effect of -OCH3 (at C4) | Directing Effect of -CH2OH (at C3) | Predicted Outcome |

| C-5 | - | ortho (activating) | meta (deactivating) | Major product |

| C-6 | meta (deactivating) | - | - | Minor or no product |

Nucleophilic Addition Reactions

While the aromatic pyridine ring of this compound is generally resistant to direct nucleophilic addition, its reactivity can be harnessed through modification of the hydroxymethyl group. Oxidation of the alcohol functionality to the corresponding aldehyde, 2-bromo-4-methoxypyridine-3-carbaldehyde, provides a key electrophilic center for a variety of nucleophilic addition reactions. This transformation unlocks a versatile platform for the synthesis of a diverse range of derivatives with more complex side chains at the 3-position.

The carbonyl group of 2-bromo-4-methoxypyridine-3-carbaldehyde is susceptible to attack by a wide array of nucleophiles, including organometallic reagents, ylides, and hydride donors. These reactions typically proceed via the standard mechanism for nucleophilic addition to aldehydes, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the final alcohol product.

Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of 2-bromo-4-methoxypyridine-3-carbaldehyde. This reaction is a powerful carbon-carbon bond-forming strategy, allowing for the introduction of various alkyl, aryl, or vinyl substituents. The resulting products are secondary alcohols, which can be further functionalized.

Table 1: Examples of Organometallic Addition to 2-Bromo-4-methoxypyridine-3-carbaldehyde

| Nucleophilic Reagent (R-M) | R Group | Product |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(2-Bromo-4-methoxypyridin-3-yl)ethanol |

| Phenyllithium (C₆H₅Li) | Phenyl | (2-Bromo-4-methoxypyridin-3-yl)(phenyl)methanol |

| Vinylmagnesium chloride (CH₂=CHMgCl) | Vinyl | 1-(2-Bromo-4-methoxypyridin-3-yl)prop-2-en-1-ol |

Wittig Reaction:

The Wittig reaction provides a classic and reliable method for the conversion of aldehydes to alkenes. Treatment of 2-bromo-4-methoxypyridine-3-carbaldehyde with a phosphorus ylide (a Wittig reagent) results in the formation of a new carbon-carbon double bond, replacing the carbonyl oxygen. This reaction is highly valuable for the synthesis of vinyl-substituted pyridine derivatives. The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

Table 2: Alkene Synthesis via Wittig Reaction

| Wittig Reagent | Alkene Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-Bromo-3-vinyl-4-methoxypyridine |

| (Triphenylphosphoranylidene)acetaldehyde (Ph₃P=CHCHO) | 3-(2-Bromo-4-methoxypyridin-3-yl)acrylaldehyde |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 3-(2-Bromo-4-methoxypyridin-3-yl)acrylate |

Reduction with Hydride Reagents:

While the starting compound is a primary alcohol, if it were oxidized to the aldehyde, reduction back to the alcohol can be achieved using hydride-donating reagents. This transformation is fundamental in organic synthesis. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce the aldehyde to regenerate this compound. This process is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Table 3: Reduction of 2-Bromo-4-methoxypyridine-3-carbaldehyde

| Hydride Reagent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol (B129727)/Ethanol | This compound |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | This compound |

It is important to note that direct nucleophilic addition to the pyridine ring of 2-bromo-4-methoxypyridine derivatives is generally disfavored under standard conditions. However, the strategic placement of the hydroxymethyl group and its subsequent oxidation to an aldehyde provides a reliable handle for derivatization through a wide range of well-established nucleophilic addition reactions.

Applications in Complex Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block for Advanced Organic Scaffolds

The strategic placement of reactive sites on (2-Bromo-4-methoxypyridin-3-yl)methanol makes it an invaluable precursor for a variety of advanced organic scaffolds. The bromine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This functionality is fundamental to the construction of complex biaryl and polycyclic systems that form the core of many biologically active molecules.

The methoxy (B1213986) group at the 4-position serves a dual purpose. It can act as a directing group in electrophilic aromatic substitution reactions and can also be demethylated to reveal a pyridone moiety. This transformation is particularly useful in the later stages of a synthetic sequence, providing a handle for further functionalization or for mimicking the structure of natural products. The hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing another point of diversification for the creation of extensive chemical libraries.

Utilization in Total Synthesis of Natural Products

The structural motifs present in this compound are found within numerous complex natural products, particularly those containing nitrogen-based heterocyclic cores.

Lycopodium Alkaloids and Analogues

The Lycopodium alkaloids are a large family of natural products characterized by their intricate, polycyclic structures and significant biological activities. A key strategy in the synthesis of these alkaloids involves the use of substituted pyridines or pyridones as foundational building blocks. While a direct total synthesis starting from this compound has not been explicitly detailed in the cited literature, the principles outlined in the total synthesis of (±)–Lycoposerramine R by Sarpong and colleagues highlight the potential of such a precursor. derpharmachemica.comtandfonline.com

In their retrosynthetic analysis, a key disconnection reveals a methoxypyridine fragment that ultimately forms a pyridone ring within the final natural product. The synthesis of (±)–Lycoposerramine R was achieved in 13 steps, demonstrating a concise route to this complex molecule. derpharmachemica.comtandfonline.com The use of a methoxypyridine as a masked pyridone is a central theme in this and other syntheses of Lycopodium alkaloids. The methoxy group mitigates the basicity of the pyridine (B92270) nitrogen, which can simplify purification processes. derpharmachemica.comtandfonline.com A brominated precursor like this compound would offer a clear advantage for introducing further complexity through cross-coupling reactions to build the intricate carbon skeleton of these alkaloids.

| Synthetic Step | Reagents and Conditions | Purpose |

| Initial Functionalization | Cross-coupling reaction (e.g., Suzuki) | Introduction of a side chain at the 2-position. |

| Side Chain Elaboration | Various | Construction of the polycyclic system. |

| Oxidation of Methanol (B129727) | e.g., PCC, Swern oxidation | Formation of an aldehyde for further reactions. |

| Demethylation | e.g., BBr₃, HBr | Unmasking of the pyridone functionality. |

| Cyclization | Intramolecular reaction | Formation of the final alkaloid core. |

| A plausible synthetic sequence for the elaboration of this compound towards a Lycopodium alkaloid core. |

Other Nitrogen-Containing Heterocyclic Natural Products

The utility of this compound extends beyond the Lycopodium alkaloids. Many other classes of natural products, such as the lamellarin and prodigiosin (B1679158) families, feature highly substituted pyridine or pyrrole (B145914) cores. The ability to selectively functionalize each position of the pyridine ring of this compound makes it an attractive starting material for the convergent synthesis of these complex molecules.

Precursor to Pharmaceutical and Agrochemical Intermediates

The pyridine scaffold is a common feature in a vast number of pharmaceutical and agrochemical compounds. This compound serves as a valuable intermediate for the synthesis of several classes of biologically active molecules.

Synthesis of CCR9 Inhibitors and Related Biarylsulfonamides

Chemokine receptor 9 (CCR9) is a G protein-coupled receptor that plays a crucial role in the migration of immune cells to the small intestine. Antagonists of CCR9 have been investigated as potential treatments for inflammatory bowel diseases such as Crohn's disease. Vercirnon is a notable example of a CCR9 inhibitor that has undergone clinical investigation. The core of many CCR9 inhibitors is a biarylsulfonamide structure.

While the direct synthesis of Vercirnon from this compound is not documented, the structure of related biarylsulfonamides suggests that a substituted bromopyridine could be a key synthetic precursor. A plausible synthetic route would involve a Suzuki coupling between a boronic acid derivative of one aromatic ring and a brominated pyridine component, followed by the introduction of the sulfonamide linkage. The functional handles on this compound would allow for the necessary modifications to arrive at the final inhibitor structure.

Components in p38α Mitogen-Activated Protein Kinase Inhibitor Libraries

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that are involved in inflammatory responses and have been targeted for the treatment of various inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease. A significant class of p38α inhibitors is based on a substituted pyridinylimidazole scaffold, with notable examples including SB203580 and VX-745.

The synthesis of these complex heterocyclic systems often involves the condensation of a substituted pyridine derivative with other building blocks. The aldehyde, which can be readily generated from the alcohol of this compound, is a common precursor for the imidazole (B134444) ring formation in these inhibitors. The bromine atom would allow for the introduction of the second aryl group, typically via a Suzuki or Stille coupling, which is a key structural feature for potent p38α inhibition.

| Inhibitor Class | Key Structural Motif | Potential Role of this compound | Key Synthetic Transformation |

| CCR9 Inhibitors | Biarylsulfonamide | Precursor to the substituted pyridine portion of the biaryl core. | Suzuki or Stille cross-coupling. |

| p38α MAPK Inhibitors | Pyridinylimidazole | Precursor to the substituted pyridine aldehyde for imidazole synthesis. | Oxidation of the alcohol to an aldehyde, followed by condensation. |

| Potential applications of this compound in the synthesis of pharmaceutical intermediates. |

Intermediates for Perampanel and Structurally Related Compounds

Perampanel is a highly selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy. The synthesis of Perampanel and its analogues often involves the construction of a substituted pyridone core. While various synthetic routes have been established starting from materials like 5-bromo-2-methoxypyridine (B44785) cjph.com.cnjustia.com, this compound serves as a plausible and strategic intermediate for generating structural analogues of Perampanel.

The functional groups of this compound allow for sequential modifications. The bromo group is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental steps in published Perampanel syntheses for introducing aryl or heteroaryl moieties. google.com The adjacent hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further diversification or for building the pyridone ring system.

A proposed synthetic pathway for a Perampanel analogue using this intermediate could involve the following key steps:

Oxidation : The primary alcohol of this compound can be oxidized to the corresponding aldehyde.

Coupling Reaction : A Suzuki coupling reaction could be employed to couple the bromo-pyridine derivative with a suitable boronic acid, for instance, a phenylboronic acid derivative. This step is analogous to methods used in established Perampanel syntheses where a phenyl group is introduced. google.com

Cyclization and further functionalization : The resulting intermediate could then undergo cyclization and further reactions to construct the final complex structure, leading to novel compounds structurally related to Perampanel. These analogues are valuable in structure-activity relationship (SAR) studies to explore new anticonvulsant agents. ptfarm.plnih.govresearchgate.netmdpi.com

The strategic placement of the methoxy and bromo groups on the pyridine ring offers a distinct advantage for regioselective synthesis, enabling the creation of specific isomers that might otherwise be difficult to access.

Table 1: Key Reactions in the Proposed Synthesis of Perampanel Analogues

| Reaction Step | Description | Key Reagents | Relevance |

|---|---|---|---|

| Oxidation of Methanol | Conversion of the primary alcohol to an aldehyde or carboxylic acid. | PCC, DMP, MnO₂ | Introduces a carbonyl group for further elaboration. |

| Suzuki Coupling | Formation of a C-C bond between the pyridine ring and an aryl group. | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Key step for building the core structure of Perampanel analogues. cjph.com.cn |

| Pyridone Formation | Construction of the central pyridone ring system. | Various cyclization strategies | Essential for mimicking the Perampanel scaffold. |

Derivatization towards Bisphosphonate Analogues

Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease. They are stable analogues of pyrophosphate and have a strong affinity for hydroxyapatite, the mineral component of bone. uef.fi The synthesis of novel bisphosphonate analogues, particularly those containing heterocyclic moieties like pyridine, is an active area of research aimed at improving efficacy and exploring new therapeutic applications. nih.govnih.govmdpi.com

This compound is a suitable precursor for synthesizing unique pyridyl-substituted bisphosphonates. The synthesis can be envisioned through several routes by modifying its functional groups. One plausible approach involves the conversion of the hydroxymethyl group into a functionality that can be readily phosphonylated.

A potential synthetic scheme could be:

Conversion to an Amine : The hydroxymethyl group can be converted into an aminomethyl group via a Mitsunobu reaction or by converting it to a halide followed by substitution with an amine source (e.g., Gabriel synthesis).

Phosphonylation : The resulting amine can then be used in a one-pot reaction with triethyl orthoformate and diethyl phosphite (B83602) to yield an aminomethylene bisphosphonate. nih.gov This is a common and efficient method for preparing α-amino bisphosphonates.

Alternatively, the hydroxymethyl group could be oxidized to a carboxylic acid. The resulting pyridyl carboxylic acid can then be reacted with phosphorous acid and phosphorus trichloride (B1173362) (PCl₃) or similar reagents, a well-established method to produce 1-hydroxy-1,1-bisphosphonates. mdpi.com The presence of the bromo and methoxy groups on the pyridine ring could influence the biological activity and pharmacokinetic properties of the final bisphosphonate analogue. For instance, pyridinium (B92312) bisphosphonates have shown potent inhibition of farnesyl diphosphate (B83284) synthase, a key enzyme in the mevalonate (B85504) pathway targeted by nitrogen-containing bisphosphonates. researchgate.net

Table 2: Proposed Synthetic Routes to Bisphosphonate Analogues

| Target Bisphosphonate Type | Key Intermediate | Synthetic Method | Reference Chemistry |

|---|---|---|---|

| Aminomethylene Bisphosphonate | (2-Bromo-4-methoxypyridin-3-yl)methanamine | Three-component reaction with triethyl orthoformate and diethyl phosphite. | Synthesis of N-substituted α-amino-gem-bisphosphonates. nih.gov |

| 1-Hydroxy-1,1-bisphosphonate | 2-Bromo-4-methoxy-nicotinic acid | Reaction with H₃PO₃ and PCl₃ followed by hydrolysis. | Standard synthesis of hydroxybisphosphonates from carboxylic acids. mdpi.com |

Contributions to Material Science and Supramolecular Chemistry

In the realm of materials science, substituted pyridines are of great interest as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are built from metal ions or clusters connected by organic linkers, creating porous structures with applications in gas storage, separation, and catalysis. rsc.orgmdpi.com

This compound possesses several features that make it a promising candidate as a ligand in supramolecular chemistry:

Coordination Sites : The nitrogen atom of the pyridine ring is a primary Lewis basic site for coordinating to metal centers. The oxygen atom of the hydroxymethyl group can also participate in coordination, potentially leading to the formation of multinuclear or higher-dimensional structures.

Modulation of Properties : The bromo and methoxy substituents can tune the electronic properties of the pyridine ring, thereby influencing the strength of the metal-ligand bond. These groups also provide steric bulk that can direct the self-assembly process and control the final topology of the framework.

Hydrogen Bonding : The hydroxyl group is capable of forming strong hydrogen bonds, which can play a crucial role in stabilizing the crystal packing of the resulting framework or in forming extended supramolecular assemblies.

The use of this compound as a ligand could lead to the synthesis of novel MOFs with unique structural features and functionalities. The bromo group, for instance, could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups after the framework has been assembled. This would enable the fine-tuning of the material's properties for specific applications.

Computational and Theoretical Investigations of 2 Bromo 4 Methoxypyridin 3 Yl Methanol

Quantum Chemical Studies on Molecular Geometry and Electronic Structure (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic structures. For (2-Bromo-4-methoxypyridin-3-yl)methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. nih.govresearchgate.net

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar, though minor distortions may arise from the steric bulk of the substituents. The electronic influence of the substituents—the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) and hydroxymethyl groups—would significantly impact the electronic distribution within the pyridine ring.

A crucial aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net For substituted pyridines, the distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. In this case, the HOMO is likely to have significant density on the electron-rich methoxy group and parts of the pyridine ring, while the LUMO may be more localized on the pyridine ring, influenced by the bromine atom.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 eV to 5.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 D to 3.5 D | Influences intermolecular interactions and solubility |

Note: The values in this table are hypothetical and based on typical ranges observed for similarly substituted pyridine derivatives in computational studies.

Reaction Mechanism Elucidation for Synthetic Transformations and Derivatizations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For this compound, theoretical studies can clarify the mechanisms of key synthetic transformations.

For instance, in Suzuki or Stille cross-coupling reactions, where the bromine atom is replaced, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.com This can help in understanding the regioselectivity and in optimizing reaction conditions. Similarly, for derivatization of the hydroxyl group (e.g., esterification or etherification), computational models can predict the most favorable reaction pathways and the stability of intermediates.

Mechanistic studies on pyridine C-H functionalization have also benefited from theoretical calculations, which can explain the observed regioselectivity (e.g., at the C5 or C6 position) by analyzing the stability of reaction intermediates and transition states. researchgate.net The interplay of electronic effects from the bromo, methoxy, and methanol (B129727) substituents would be critical in determining the outcome of such reactions.

Conformational Analysis and Torsional Barriers

The presence of rotatable bonds, specifically the C3-C(methanol) and C4-O(methoxy) bonds, means that this compound can exist in multiple conformations. Conformational analysis, typically performed by systematically rotating these bonds and calculating the energy at each step (a potential energy surface scan), can identify the most stable conformers and the energy barriers between them.

Studies on related molecules like 2-methoxypyridine (B126380) have shown that the orientation of the methoxy group relative to the pyridine ring (syn or anti) is governed by a delicate balance of steric repulsion and orbital interactions. rsc.org For this compound, the preferred conformation would likely involve orientations of the methoxy and methanol groups that minimize steric clash with each other and with the adjacent bromine atom. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the pyridine ring or the oxygen of the methoxy group might also play a role in stabilizing certain conformations. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity and physical properties.

Table 2: Estimated Torsional Barriers for Key Rotatable Bonds

| Rotatable Bond | Description | Estimated Barrier (kcal/mol) |

|---|---|---|

| C4-O (Methoxy) | Rotation of the methoxy group | 2 - 5 |

Note: These are estimated values based on computational studies of similar functional groups attached to aromatic rings.

Spectroscopic Property Prediction and Validation

DFT and other quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (¹H and ¹³C). nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and -withdrawing effects of the substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. researchgate.net These theoretical spectra, often scaled by an empirical factor to better match experimental results, help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C-Br stretch, C-O stretches of the methoxy and alcohol groups, and the O-H stretch. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, providing information about its UV-Vis absorption spectrum. nih.gov The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Reactivity Prediction and Site Selectivity Modeling

Computational methods provide several tools to predict the reactivity and site selectivity of a molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are indicative of sites susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the oxygen atoms, and positive potentials around the acidic hydrogen of the hydroxyl group.

Fukui Functions and Condensed Reactivity Indices: These are concepts derived from DFT that quantify the change in electron density at a particular atomic site upon the addition or removal of an electron. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack with greater precision than simple orbital visualizations. researchgate.net

Reaction Modeling: Simulating reactions with various electrophiles and nucleophiles and calculating the activation energies for attack at different positions on the pyridine ring can provide a quantitative prediction of site selectivity. nih.govresearchgate.net The bromine at C2 and the electron-donating groups at C3 and C4 create a complex electronic landscape. Nucleophilic aromatic substitution might be directed to the positions activated by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, while electrophilic substitution would likely be directed to the remaining C-H positions, modulated by the directing effects of the existing substituents.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For (2-Bromo-4-methoxypyridin-3-yl)methanol, ¹H NMR spectroscopy would confirm the presence of all non-exchangeable protons. The pyridine (B92270) ring protons, the hydroxymethyl protons, and the methoxy (B1213986) protons would each give rise to distinct signals. The two aromatic protons on the pyridine ring are expected to appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The hydroxymethyl group (-CH₂OH) would likely present as a singlet or a doublet, depending on the coupling with the hydroxyl proton, while the methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show seven distinct signals corresponding to the five carbons of the pyridine ring, the hydroxymethyl carbon, and the methoxy carbon. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity and isotopic effects. Combining 1D experiments like ¹H and ¹³C NMR with 2D techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) allows for the definitive assignment of all signals and confirms the connectivity of the molecular framework. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-activity relationships and data from analogous compounds.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine CH (C5-H) | 8.0 - 8.2 (d) | 148 - 152 |

| Pyridine CH (C6-H) | 6.8 - 7.0 (d) | 108 - 112 |

| -OCH₃ | 3.9 - 4.1 (s) | 55 - 58 |

| -CH₂OH | 4.6 - 4.8 (s) | 59 - 63 |

| -CH₂OH | Variable (broad s) | - |

| Pyridine C-Br (C2) | - | 138 - 142 |

| Pyridine C-CH₂OH (C3) | - | 120 - 125 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (e.g., HRMS, FAB-MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org For this compound (C₇H₈BrNO₂), HRMS would confirm the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is like a fingerprint for the molecule. For this compound, common fragmentation pathways would likely involve the loss of the hydroxymethyl radical (•CH₂OH), the methoxy radical (•OCH₃), or a bromine atom (•Br), leading to characteristic daughter ions that help confirm the arrangement of the substituents.

Table 2: Expected Molecular Ions and Fragments in Mass Spectrometry

| Ion/Fragment | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]+ (Molecular Ion) | [C₇H₈BrNO₂]⁺ | 216.97 / 218.97 | Isotopic pattern for ¹Br |

| [M-CH₂OH]⁺ | [C₆H₅BrNO]⁺ | 185.96 / 187.96 | Loss of the hydroxymethyl group |

| [M-OCH₃]⁺ | [C₆H₅BrNO]⁺ | 185.96 / 187.96 | Loss of the methoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present.

The IR spectrum of this compound would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibrations for the ether and alcohol groups would result in strong bands in the 1000-1300 cm⁻¹ region. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) typically occur in the 1400-1600 cm⁻¹ range. mdpi.com The C-Br stretch would be found in the lower frequency region, usually below 600 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Ether/Alcohol | C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Absolute Structure Determination of Derivatives

While obtaining suitable single crystals of the target compound itself can be challenging, X-ray crystallography of a stable, crystalline derivative provides the most definitive proof of structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it.

Studies on various substituted pyridine derivatives have successfully employed this method to determine absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netrsc.org For a derivative of this compound, X-ray analysis would confirm the substitution pattern on the pyridine ring, reveal the planarity of the ring system, and show how the molecules pack in the solid state. This information is invaluable for understanding the compound's physical properties and potential interactions.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) mixture, would be suitable. helixchrom.comthermofisher.com A UV detector would be effective for detection, as the pyridine ring is a strong chromophore. By analyzing the chromatogram, one can determine the percentage purity of the compound and identify the presence of any starting materials or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. cdc.govnih.gov It combines the separation capabilities of GC with the detection power of MS. The compound would first be separated from other volatile components on a capillary column and then analyzed by the mass spectrometer. This allows for both the quantification of the compound and the identification of impurities based on their mass spectra. GC-MS is highly effective for monitoring reaction progress by analyzing small aliquots from the reaction mixture over time.

Emerging Research Directions and Future Outlook

Application in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology are rapidly becoming indispensable tools in modern chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch processes. organic-chemistry.orgpeeref.comthieme-connect.com The synthesis and functionalization of heterocyclic compounds like pyridine (B92270) derivatives are particularly well-suited for this technology. organic-chemistry.orgbme.huresearchgate.net Research has demonstrated the successful use of packed-bed microreactors for reactions such as the N-oxidation of pyridines, achieving high yields and remarkable catalyst stability over extended periods of continuous operation. organic-chemistry.orgpeeref.comthieme-connect.com This approach is noted for being a safer, greener, and more efficient process compared to batch reactors. organic-chemistry.orgpeeref.comthieme-connect.com

For a molecule like (2-Bromo-4-methoxypyridin-3-yl)methanol, continuous flow processes could be envisioned for several key transformations:

Precise Control of Reaction Conditions: The synthesis of polysubstituted pyridines often requires careful control of temperature, pressure, and stoichiometry to minimize side-product formation. Microreactors provide superior heat and mass transfer, allowing for precise control over exothermic reactions or reactions involving unstable intermediates.

Safe Handling of Hazardous Reagents: Transformations of the hydroxymethyl group or substitutions at the bromine atom might involve hazardous reagents. Flow chemistry minimizes the volume of hazardous material present at any given time, significantly improving operational safety. bme.hu

Scalable Synthesis: The modular nature of flow chemistry allows for straightforward scaling of production by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is a significant advantage for producing key intermediates on an industrial scale. organic-chemistry.org

Future research will likely focus on developing integrated flow syntheses of this compound itself and its subsequent derivatization, such as in hydrogenation or cross-coupling reactions, within a continuous manufacturing framework. researchgate.net

Chemoenzymatic and Biocatalytic Approaches to Pyridine Methanol (B129727) Synthesis

The drive towards more sustainable and environmentally benign chemical processes has spurred significant interest in chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity and mild reaction conditions of enzymes to perform chemical transformations that are often challenging to achieve with conventional catalysts.

For the synthesis of pyridylmethanols, biocatalysis offers promising avenues. Research is actively exploring the use of enzymes for the synthesis of substituted pyridines and piperidines from renewable sources. ukri.org A key area of interest is the biocatalytic reduction of pyridine carboxylic acids or aldehydes to their corresponding alcohols. ukri.org This suggests a potential future pathway for the synthesis of this compound or its precursors that would be more sustainable than traditional multi-step chemical syntheses.

Specific future research directions may include:

Enzymatic Reduction: Identifying or engineering oxidoreductase enzymes (e.g., alcohol dehydrogenases) that can selectively reduce a precursor like 2-bromo-4-methoxy-nicotinaldehyde to this compound with high enantioselectivity if a chiral center is introduced.

Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts, which can eliminate the need for costly enzyme purification and can even regenerate necessary cofactors in situ. ukri.org

Hybrid Chemoenzymatic Routes: Combining the strengths of chemical synthesis and biocatalysis. For instance, a chemical process could be used to assemble the core brominated methoxypyridine structure, followed by a highly selective enzymatic step to introduce or modify the methanol group.

These biocatalytic strategies align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.

Exploration of Novel Reactivity Patterns and Synthetic Applications

The functional groups present in this compound provide a rich playground for exploring novel reactivity and developing new synthetic applications. The bromo, methoxy (B1213986), and hydroxymethyl groups, along with the pyridine nitrogen, can all be targeted for modification.

Cross-Coupling Reactions: The 2-bromo substituent is particularly valuable for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. idexlab.comresearchgate.netrsc.orgresearchgate.netacs.org This allows for the introduction of a vast array of carbon-based (aryl, alkyl, alkynyl) and heteroatom-based (N, O, S) substituents at the C2 position. The reactivity in these reactions can be finely tuned, offering a powerful tool for creating libraries of novel compounds for drug discovery and materials science. idexlab.comnih.govnih.gov

Modification of the Hydroxymethyl Group: The primary alcohol function can be readily oxidized to an aldehyde or a carboxylic acid, providing access to other important classes of compounds. wikipedia.orggoogle.com It can also be converted to an ether, ester, or amine, or used as a handle to attach the molecule to a polymer or solid support.

Demethylation and Nucleophilic Aromatic Substitution: The 4-methoxy group can potentially be cleaved to reveal a pyridone scaffold, which has a distinct electronic character and reactivity. While nucleophilic aromatic substitution of the methoxy group is generally difficult on an electron-rich pyridine ring, specific activation methods could enable its replacement.

Directed Metalation: The substituents on the pyridine ring can direct ortho-lithiation or other metalation reactions to the remaining C-H positions on the ring, enabling further functionalization.

Future research will likely focus on leveraging this multifunctionality to construct complex molecular architectures and to develop efficient synthetic routes to novel heterocyclic systems that are otherwise difficult to access. elsevier.com

Development of Advanced Functional Materials Utilizing this compound as a Building Block

Functionalized pyridines are recognized as essential building blocks for the development of advanced materials due to their unique electronic properties, coordination ability, and structural rigidity. nih.govresearchgate.netnih.govlifechemicals.com this compound is a prime candidate for incorporation into various functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for metal ions. By modifying the hydroxymethyl group into a coordinating arm (e.g., a carboxylate or a nitrile), this compound can be used to construct sophisticated coordination polymers and MOFs. researchgate.net The bromo and methoxy groups would then serve as functional decorations on the pore walls of the MOF, potentially influencing its catalytic activity, gas sorption properties, or luminescence.

Liquid Crystals and Organic Electronics: The rigid, polarizable pyridine core is a common feature in liquid crystalline materials and organic electronic materials. researchgate.net Through cross-coupling reactions at the bromine position, extended conjugated systems can be built from the this compound scaffold. These new molecules could be investigated for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic devices.

Functional Polymers: The hydroxymethyl group provides a convenient point of attachment for polymerization. For example, it could be converted to an acrylate (B77674) or methacrylate (B99206) monomer and incorporated into a polymer backbone. The resulting polymer would feature pendant functional pyridine units, which could be used for metal scavenging, catalysis, or as a platform for further post-polymerization modification using the bromo-substituent.

The future outlook in this area involves the rational design and synthesis of new materials where the specific substitution pattern of this compound imparts desired physical, chemical, or electronic properties to the final material.

Q & A

Q. What are common synthetic routes for (2-Bromo-4-methoxypyridin-3-yl)methanol?

The compound is typically synthesized via bromination of a methoxypyridine precursor. For example, direct bromination of 4-methoxypyridin-3-yl methanol using phosphorus tribromide (PBr₃) under anhydrous conditions, followed by purification via column chromatography (EtOAc/hexane gradients). Alternative routes include nucleophilic substitution on pre-functionalized pyridine rings. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are characterized via -NMR and mass spectrometry .

Q. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement are performed using SHELX (e.g., SHELXL for refinement and SHELXS for structure solution), with thermal ellipsoid visualization via ORTEP-3 . Complementary techniques include -NMR for carbon environment analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety precautions are critical when handling this compound?

Use flame-retardant lab coats, chemical-resistant gloves, and eye protection. Avoid inhalation of dust; work in a fume hood. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as halogenated waste. The compound’s safety profile is similar to structurally related brominated pyridines, which may exhibit acute toxicity .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence reactivity or stability?

Graph set analysis (GSA) is used to classify hydrogen-bonding motifs, such as chains or rings, which stabilize the crystal lattice. For example, the hydroxyl group may form O–H⋯N or O–H⋯O interactions with adjacent molecules or solvent. These interactions can be mapped using Mercury software and validated against Etter’s rules for supramolecular synthons . Discrepancies in packing motifs (e.g., polymorphs) require re-evaluation of crystallization solvents or cooling rates .

Q. How can computational methods predict reaction pathways for derivatizing this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement reactions. Retrosynthetic tools like Pistachio or Reaxys predict feasible routes for introducing substituents (e.g., Suzuki coupling at the bromine site). Molecular docking studies assess binding affinity in drug-discovery contexts, leveraging the compound’s pyridine core as a pharmacophore .

Q. What experimental strategies resolve low yields in cross-coupling reactions involving this compound?

Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Buchwald-Hartwig conditions) and screen ligands (XPhos, SPhos) to enhance reactivity. Use design-of-experiments (DoE) methodologies to vary temperature, solvent (DMF vs. THF), and stoichiometry. Analyze byproducts via LC-MS and adjust protecting groups (e.g., silyl ethers for the hydroxyl group) to prevent side reactions .

Q. How does the electronic nature of the pyridine ring affect regioselectivity in electrophilic substitutions?

The methoxy group at C4 is electron-donating, directing electrophiles to C5 or C6 positions. Bromine at C2 deactivates the ring, favoring meta substitution. Frontier molecular orbital (FMO) analysis (HOMO/LUMO maps) quantifies these effects. Experimental validation involves nitration or sulfonation reactions followed by -NMR coupling constant analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.